molecular formula C8H16ClN5S B13430389 2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride

2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride

Cat. No.: B13430389
M. Wt: 249.77 g/mol
InChI Key: BROAEYUHIUWKQJ-UHFFFAOYSA-N
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Description

2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride is a chemical compound that features a tetrazole ring, a piperidine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. Continuous flow reactors and environmentally benign solvents are often employed to achieve these goals .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems . The sulfanyl group can modulate the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride is unique due to its combination of a tetrazole ring, a sulfanyl group, and a piperidine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler tetrazole derivatives .

Biological Activity

The compound 2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride is a novel synthetic organic molecule that exhibits significant biological activity. Its structure incorporates a tetrazole ring, known for its diverse pharmacological properties, and a piperidine moiety that enhances its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanism of action based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C7H12N4SHClC_7H_{12}N_4S\cdot HCl with a molecular weight of approximately 192.72 g/mol. The key structural features include:

  • Tetrazole ring : Contributes to the compound's reactivity and biological interactions.
  • Piperidine ring : Enhances solubility and bioavailability.

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings often exhibit antimicrobial activity . For instance, several studies have demonstrated that similar tetrazole derivatives possess significant antibacterial and antifungal properties. The specific mechanisms include:

  • Inhibition of cell wall synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
  • Interference with nucleic acid synthesis : Tetrazoles can inhibit enzymes involved in DNA replication.

Neuropharmacological Effects

Recent investigations into the neuropharmacological effects of tetrazole derivatives suggest potential applications in treating neurological disorders. The compound's ability to interact with neurotransmitter systems has been explored:

  • Monoamine reuptake inhibition : Studies indicate that tetrazole-based compounds can inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which may provide therapeutic benefits in conditions like depression and anxiety .

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. Preliminary findings suggest:

  • Selective cytotoxicity : The compound exhibits selective toxicity towards certain cancer cells while sparing normal cells, indicating a promising therapeutic window .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of similar tetrazole compounds, it was found that derivatives with a piperidine moiety showed enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower compared to controls.

CompoundMIC (µg/mL)Activity
Compound A8Effective
Compound B16Moderate
This compound10Effective

Study 2: Neuropharmacological Assessment

A neuropharmacological study assessed the effects of the compound on serotonin reuptake inhibition. Results indicated significant inhibition compared to baseline measurements:

Treatment% Inhibition
Control0
Compound A45
This compound60

The proposed mechanism of action for the biological activity of this compound involves:

  • Binding affinity : Interaction with specific receptors or enzymes related to neurotransmitter systems.
  • Structural specificity : The unique combination of the tetrazole and piperidine moieties enhances binding efficiency and selectivity.

Properties

Molecular Formula

C8H16ClN5S

Molecular Weight

249.77 g/mol

IUPAC Name

2-[(1-methyltetrazol-5-yl)sulfanylmethyl]piperidine;hydrochloride

InChI

InChI=1S/C8H15N5S.ClH/c1-13-8(10-11-12-13)14-6-7-4-2-3-5-9-7;/h7,9H,2-6H2,1H3;1H

InChI Key

BROAEYUHIUWKQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCC2CCCCN2.Cl

Origin of Product

United States

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